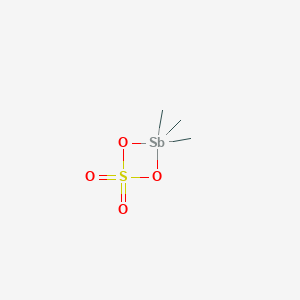
Trimethylstibine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylstibine sulfate is an organoantimony compound with the chemical formula (CH₃)₃Sb₂(SO₄)₃ It is a colorless, pyrophoric, and toxic liquid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylstibine sulfate can be synthesized through the reaction of antimony trichloride with methyl Grignard reagent, followed by sulfation. The general reaction is as follows: [ \text{SbCl}_3 + 3 \text{CH}_3\text{MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{Sb} + 3 \text{MgBrCl} ] The resulting trimethylstibine is then treated with sulfuric acid to form this compound: [ \text{(CH}_3\text{)}_3\text{Sb} + \text{H}_2\text{SO}_4 \rightarrow \text{(CH}_3\text{)}_3\text{Sb}_2(\text{SO}_4)_3 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylstibine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony oxides.
Reduction: Reduction reactions can convert it back to trimethylstibine.
Substitution: It can undergo substitution reactions with other organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides and other organometallic compounds are employed.
Major Products Formed
Oxidation: Antimony oxides and methyl derivatives.
Reduction: Trimethylstibine.
Substitution: Various organometallic derivatives.
Aplicaciones Científicas De Investigación
Trimethylstibine sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoantimony compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of trimethylstibine sulfate involves its interaction with molecular targets and pathways. It can act as a Lewis base, forming complexes with various metal ions. These interactions can influence biochemical pathways and cellular processes, making it a compound of interest in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine: Similar in structure but contains nitrogen instead of antimony.
Trimethylphosphine: Contains phosphorus and exhibits different chemical properties.
Trimethylarsine: Contains arsenic and is more toxic.
Triphenylstibine: Contains phenyl groups instead of methyl groups.
Trimethylbismuth: Contains bismuth and has different reactivity.
Uniqueness
Trimethylstibine sulfate is unique due to its specific combination of antimony and sulfate groups, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
10555-84-7 |
|---|---|
Fórmula molecular |
C3H9O4SSb |
Peso molecular |
262.93 g/mol |
Nombre IUPAC |
4,4,4-trimethyl-1,3,2,4λ5-dioxathiastibetane 2,2-dioxide |
InChI |
InChI=1S/3CH3.H2O4S.Sb/c;;;1-5(2,3)4;/h3*1H3;(H2,1,2,3,4);/q;;;;+2/p-2 |
Clave InChI |
LNWWOSYTFQKJFZ-UHFFFAOYSA-L |
SMILES canónico |
C[Sb]1(OS(=O)(=O)O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


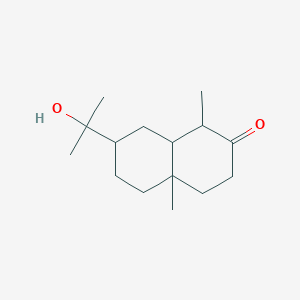

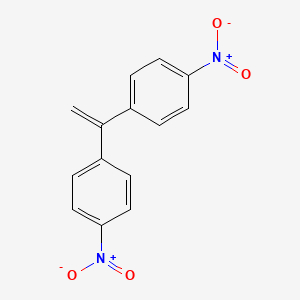
![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
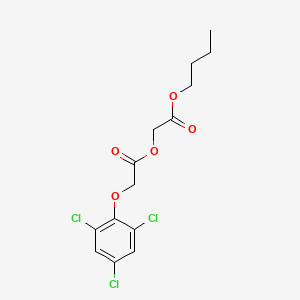


![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
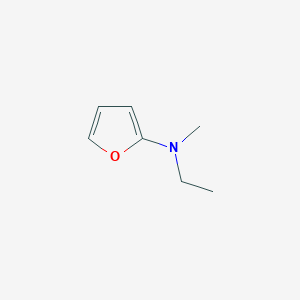
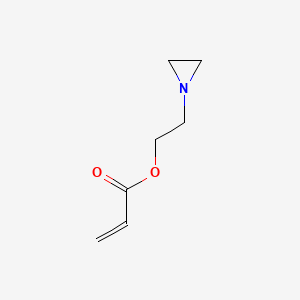
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

